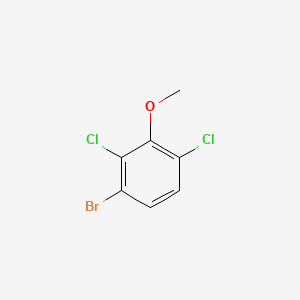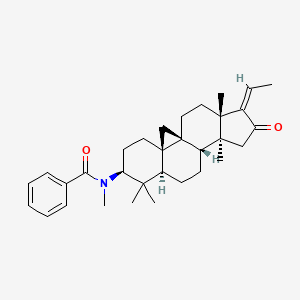
Buxanine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buxanine M is a natural compound that has been identified as a potential therapeutic agent due to its various pharmacological activities. This compound is extracted from the leaves of the plant Buxus sempervirens L.
Applications De Recherche Scientifique
Synthesis from Cycloartenol/Cyclolaudenol : Buxanine M, along with cyclobuxophyllinine-M and cyclobuxophylline-K, has been synthesized from an intermediate derived from cycloartenol/cyclolaudenol. This synthesis is significant as it contributes to the understanding of the structural and functional aspects of these alkaloids (Desai et al., 1981).
Isolation from Buxus hildebrandtii : Research has identified various steroidal alkaloids, including this compound, from the leaves of Buxus hildebrandtii. The structure of these alkaloids was determined through spectroscopic analysis, which is crucial for understanding their potential biological activities (Atta-ur-rahman et al., 1990).
Biological Activities of Buxus Alkaloids : A review of the chemical and biological properties of terpenoidal alkaloids from the Buxaceae family, including this compound, highlighted their potential biological activities such as cholinesterase inhibition and antibacterial properties. This review emphasizes the importance of these alkaloids in traditional medicine and their potential therapeutic applications (Devkota et al., 2008).
Antiprotozoal Activity of Buxus sempervirens : A study on Buxus sempervirens, which includes alkaloids like this compound, demonstrated selective in vitro activity against Plasmodium falciparum. This finding indicates the potential of this compound and related compounds in treating malaria (Althaus et al., 2014).
Propriétés
IUPAC Name |
N-[(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2/c1-7-22-23(34)19-30(5)25-14-13-24-28(2,3)26(33(6)27(35)21-11-9-8-10-12-21)15-16-31(24)20-32(25,31)18-17-29(22,30)4/h7-12,24-26H,13-20H2,1-6H3/b22-7+/t24-,25-,26-,29+,30-,31+,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQOKUBFAAITC-WNLJULKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

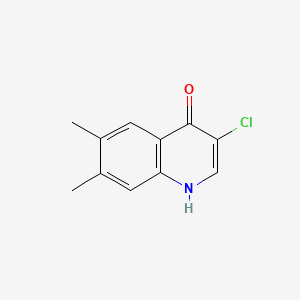

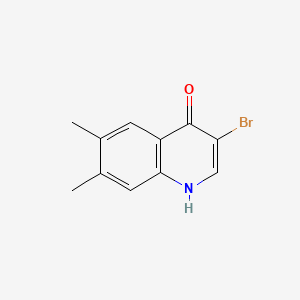
![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
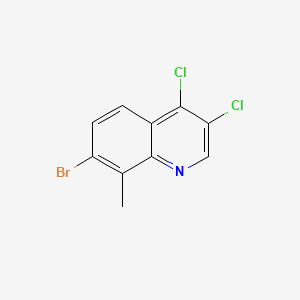


![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)


